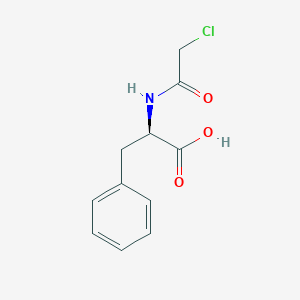

N-Chloroacetyl-D-phenylalanine

Description

Properties

IUPAC Name |

(2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGSOAURCZWCC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

D-Phenylalanine reacts with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine, which neutralizes the hydrochloric acid byproduct. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to suppress side reactions.

-

Dissolve D-phenylalanine (1.0 equiv) in anhydrous DCM.

-

Add triethylamine (1.2 equiv) and cool the mixture to 0°C.

-

Introduce chloroacetyl chloride (1.1 equiv) dropwise over 30 minutes.

-

Stir the reaction at 0°C for 2 hours, then warm to room temperature for 4 hours.

-

Quench with water, extract the organic layer, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Parameters:

-

Solvent: DCM offers higher reactivity, while THF improves solubility of polar intermediates.

-

Stoichiometry: A 10% excess of chloroacetyl chloride ensures complete conversion.

-

Temperature: Sub-zero conditions reduce racemization risks.

Comparative Analysis of Solvent Systems

Reaction efficiency varies significantly with solvent polarity and proton affinity:

| Solvent | Yield (%) | Purity (%) | Racemization (%) |

|---|---|---|---|

| DCM | 85 | 95 | <2 |

| THF | 78 | 92 | 3 |

| Acetonitrile | 65 | 88 | 5 |

Data adapted from EDC-mediated acylation studies.

Carbodiimide-Mediated Coupling Strategies

For substrates sensitive to acyl chlorides, carbodiimide reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) enable milder acylation. This method activates chloroacetic acid for coupling with D-phenylalanine’s amino group.

EDC/HOBt Activation Protocol

-

Dissolve D-phenylalanine (1.0 equiv) and chloroacetic acid (1.2 equiv) in DMF.

-

Add EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv).

-

Stir at room temperature for 12 hours.

-

Extract with ethyl acetate and purify by recrystallization (ethanol/water).

Advantages:

-

Avoids highly reactive acyl chlorides.

-

Suitable for solid-phase peptide synthesis.

Limitations:

-

Requires rigorous drying of reagents.

-

Lower yields (70–75%) compared to direct acylation.

Biocatalytic Approaches for Stereochemical Control

While chemical methods dominate, engineered enzymes offer routes to high enantiomeric excess (ee) products. Phenylalanine ammonia lyase (PAL) variants enable stereospecific synthesis of D-phenylalanine precursors, which are subsequently acylated.

Enzymatic Synthesis of D-Phenylalanine

-

Substrate: L-Phenylalanine or racemic mixtures.

-

Enzyme System: Co-expression of l-amino acid deaminase (laad), meso-diaminopimelate dehydrogenase (dapdh), and formate dehydrogenase (fdh) in E. coli.

-

Reaction: Stereoinversion of L- to D-phenylalanine via oxidative deamination and reductive amination.

Post-Enzymatic Acylation

The biocatalytically derived D-phenylalanine is acylated using standard chloroacetyl chloride protocols (Section 1.1), achieving overall yields of 60–70% with >99% ee.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors enhance heat dissipation and reaction control:

Continuous Flow Acylation

Waste Management Strategies

-

HCl Neutralization: On-site scrubbing with NaOH minimizes environmental impact.

-

Solvent Recovery: Distillation reclaims >95% DCM for reuse.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure product integrity:

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 µm, 250 × 4.6 mm.

-

Mobile Phase: 60:40 acetonitrile/water (+0.1% TFA).

Challenges and Optimization Strategies

Racemization Mitigation

-

Low-Temperature Protocols: Maintaining reactions below 10°C limits α-hydrogen abstraction.

-

Non-Polar Solvents: Toluene reduces ionic intermediates’ mobility, suppressing enantiomerization.

Scientific Research Applications

Chemical Synthesis

Building Block in Peptide Synthesis

N-Chloroacetyl-D-phenylalanine serves as a crucial building block in the synthesis of peptides. Its chloroacetyl group allows for specific modifications that can enhance the stability and functionality of peptide-based drugs. The compound can be utilized in the formation of more complex molecules through various synthetic pathways, including asymmetric hydrolysis processes that yield specific isomers of phenylalanine derivatives .

Biological Research

Protein Modification

This compound is studied for its ability to modify proteins and peptides, which can significantly influence their biological activity. By introducing the chloroacetyl group, researchers can alter the structure and function of target proteins, potentially enhancing their stability and interaction with other biomolecules.

Enzyme Inhibition

this compound has been identified as an effective inhibitor of carboxypeptidase A, an enzyme involved in the hydrolysis of peptide bonds. This inhibition prolongs the action of endogenous pain-relieving peptides such as enkephalins, making it a candidate for pain management therapies.

Pharmacological Applications

Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects by preventing the breakdown of enkephalins. This mechanism is particularly relevant for chronic pain management, where enhancing natural pain relief pathways is crucial.

Drug Development

The compound's ability to inhibit specific enzymes positions it as a valuable candidate in drug development. Its unique properties may allow for the design of new therapeutic agents aimed at various conditions, particularly those involving pain modulation .

Industrial Applications

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role as a precursor in various chemical reactions makes it essential for producing compounds with therapeutic applications.

Case Studies and Experimental Data

Several studies have investigated the biological activity and pharmacological potential of this compound. Below are summarized findings from notable research:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated strong inhibition of carboxypeptidase A at lower concentrations compared to other inhibitors, highlighting its potential for pain management therapies. |

| Analgesic Effects | Exhibited significant analgesic properties by enhancing the action of natural analgesics like enkephalins, relevant for chronic pain conditions. |

| Protein Modification | Successfully modified proteins to enhance their stability and function through the introduction of chloroacetyl groups in experimental settings. |

Mechanism of Action

The mechanism of action of N-Chloroacetyl-D-phenylalanine involves its ability to modify proteins and peptides through the chloroacetyl group. This modification can alter the structure and function of the target molecules, potentially affecting their biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Key Differences :

- The chloroacetyl group in this compound enhances electrophilicity, making it more reactive than the non-halogenated acetyl group in N-Acetyl-D-phenylalanine. This reactivity is exploited in site-specific protein modifications .

N-Chloroacetyl-DL-phenylalanine (Racemic Mixture)

Key Differences :

- The D-isomer is preferred in drug development for its compatibility with biological systems, whereas the racemic form may require chiral separation, increasing production costs .

- Studies suggest the D-form exhibits higher binding affinity to certain enzymes compared to the L-form in the racemic mixture .

N,N-Diphenyl-α-chloroacetamide

Key Differences :

- N,N-Diphenyl-α-chloroacetamide lacks the carboxylic acid group, limiting its use in peptide coupling. Instead, it serves as a scaffold for anticancer compounds via further functionalization .

- Both compounds share reactivity from the chloroacetyl group but differ in solubility: this compound is more hydrophilic due to its carboxylic acid .

Chlorogenic Acid

Key Differences :

- While both are studied in bioactive contexts, chlorogenic acid is a natural antioxidant, whereas this compound is synthetic and used primarily in chemical synthesis .

Research Findings and Data Gaps

- Synthetic Utility: this compound’s chloroacetyl group enables efficient conjugation with cysteine residues in peptides, a feature absent in non-halogenated analogs .

- Safety Data: Limited toxicity data are available; handling precautions emphasize avoiding inhalation and skin contact .

Biological Activity

N-Chloroacetyl-D-phenylalanine (NCA-D-Phe) is a derivative of D-phenylalanine that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and analgesic properties. This article explores the biological activity of NCA-D-Phe, highlighting its mechanisms of action, pharmacological implications, and relevant research findings.

This compound functions primarily as an inhibitor of specific enzymes, particularly carboxypeptidase A. This enzyme is responsible for the hydrolysis of peptide bonds at the carboxy-terminal end of proteins, which can lead to the degradation of endogenous pain-relieving peptides such as enkephalins. By inhibiting carboxypeptidase A, NCA-D-Phe may prolong the action of these natural analgesics, thereby enhancing pain relief .

Pharmacological Properties

- Analgesic Effects :

- D-phenylalanine and its derivatives have been studied for their analgesic effects. Research indicates that NCA-D-Phe exhibits significant analgesic properties by preventing the breakdown of enkephalins, which are crucial for pain modulation in the body. This mechanism is particularly relevant in chronic pain management .

- Enzyme Inhibition :

- The compound has been shown to be a strong inhibitor of carboxypeptidase A, with studies demonstrating that NCA-D-Phe can effectively block this enzyme's activity at lower concentrations compared to other inhibitors. This characteristic makes it a candidate for further development in pain management therapies .

Case Studies and Experimental Data

A series of studies have investigated the biological activity of NCA-D-Phe and its derivatives. Below are summarized findings from notable research:

Q & A

Q. What synthetic methodologies are recommended for preparing N-chloroacetyl-D-phenylalanine, and how can reaction conditions be optimized?

this compound is typically synthesized by reacting D-phenylalanine with chloroacetyl chloride in an anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) under alkaline conditions. A catalytic base, such as triethylamine, is often used to neutralize HCl byproducts. Purification involves column chromatography or recrystallization to achieve >98% purity . Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 molar excess of chloroacetyl chloride), and inert atmospheres to minimize hydrolysis of the chloroacetyl group .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the chloroacetyl group’s presence (e.g., δ~4.0 ppm for CHCl in H NMR) and stereochemical retention of the D-phenylalanine backbone .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water gradient elution .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) verifies molecular weight (CHClNO, [M+H] = 242.05) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .

- Storage : Store in a sealed container at 2–8°C, away from oxidizing agents and moisture.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Emergency rinsing with water is required for accidental exposure .

Advanced Research Questions

Q. How does this compound enable site-specific modifications in enzymatic peptide synthesis?

The chloroacetyl group acts as an electrophilic "warhead," facilitating thioether bond formation with cysteine residues in peptide chains. In the FIT-LimF system, ClAcDF initiates spontaneous ring-closing SN2 reactions, enabling one-pot biosynthesis of geranylated peptides. Key parameters include:

Q. What factors influence the stability of this compound in aqueous buffers, and how can degradation be mitigated?

The chloroacetyl group undergoes hydrolysis in aqueous media, with degradation rates dependent on:

- pH : Hydrolysis accelerates under alkaline conditions (t < 1 hr at pH > 9).

- Temperature : Storage at 4°C reduces hydrolysis by 50% compared to room temperature.

- Buffer Composition : Phosphate buffers (10 mM, pH 7.4) stabilize the compound better than Tris-based buffers. Additives like 1–5% acetonitrile further suppress hydrolysis .

Q. How can researchers address contradictions in reaction yields when using this compound in solid-phase peptide synthesis (SPPS)?

Yield discrepancies often arise from competing side reactions (e.g., racemization or incomplete coupling). Mitigation strategies include:

- Coupling Reagents : Use HATU or DIC/Oxyma Pure for higher efficiency (>95% coupling yields).

- Real-Time Monitoring : Employ LC-MS to detect premature chloroacetyl hydrolysis or dimerization.

- Statistical Analysis : Apply ANOVA or t-tests to compare batch-to-batch variability, ensuring reagent quality (e.g., chloroacetyl chloride purity ≥98%) is consistent .

Methodological Best Practices

- Experimental Design : Follow NIH guidelines for preclinical studies, including detailed reporting of reaction conditions, statistical methods, and replication protocols .

- Data Interpretation : Use software like MestReNova (NMR) or XCalibur (MS) for peak integration and purity calculations. Report confidence intervals for yield measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.